molecular formula C18H15N3O4 B1677733 Phox-i2 CAS No. 353495-22-4

Phox-i2

Cat. No. B1677733
M. Wt: 337.3 g/mol
InChI Key: PADQUVZDTGNTLH-UHFFFAOYSA-N
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Description

Phox-I2 is a second-generation inhibitor of the p67phox interaction with Rac1 . It is effective in suppressing reactive oxygen species production by human and murine neutrophils .


Molecular Structure Analysis

The molecular formula of Phox-I2 is C18H15N3O4 . The InChI code is 1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2 .


Chemical Reactions Analysis

Phox-I2 is known to inhibit NOX2-mediated superoxide production in human and murine neutrophils . It has been found to protect partially against high glucose + palmitate-induced cellular death .


Physical And Chemical Properties Analysis

Phox-I2 is a solid substance . It has a molecular weight of 337.33 . It is soluble in DMSO at 200 mg/mL .

Scientific Research Applications

1. Structural Studies of Proteins and Protein Complexes

Phox, a trifunctional cross-linking reagent, significantly aids in the study of protein structures. This is achieved by covalently connecting peptides in close proximity and identifying the resultant peptide pairs through mass spectrometry. Phox's efficiency is exemplified in creating structural models for various proteins and protein complexes, such as the LRP1/RAP complex, highlighting its utility in understanding complex biological structures (Steigenberger et al., 2019).

2. Applications in Catalysis

Phox is used in catalysis, particularly in [3+2] cycloadditions of azomethine ylides with α, β-unsaturated carboxylic esters. Chiral Ag(I)-phosphinooxazoline complexes, efficient catalysts for this reaction, have been observed to achieve near-complete diastereocontrol and high enantiomeric excesses, demonstrating the potential of Phox in asymmetric synthesis (Stohler et al., 2005).

3. Development of Small Molecule Inhibitors for Inflammation

Phox-I1, a small molecule inhibitor targeting the interactive site of p67(phox) with Rac GTPase, is crucial in NOX2 oxidase inhibition, an essential mediator of inflammation. This inhibitor binds to p67(phox) with submicromolar affinity, effectively inhibiting NOX2-mediated superoxide production in human and murine neutrophils without detectable toxicity, highlighting its potential in anti-inflammatory therapies (Bosco et al., 2012).

4. Enzymatic Research

Research on PhoX, a pentanuclear metalloenzyme, has provided insights into its mechanism of catalyzing phosphate hydrolysis. This involves two ferric ions and three calcium ions, facilitating the understanding of enzymatic processes and potential applications in biochemical research (Liao & Siegbahn, 2015).

5. Research on Reactive Oxygen Species

Studies on phagocyte oxidase (Phox) and its role in generating reactive oxygen species (ROS) in cells contribute significantly to our understanding of immune response, signaling pathways, and cell metabolism. This research is pivotal in comprehending diseases related to oxidative stress and developing targeted therapies (Lambeth, 2004).

properties

IUPAC Name

8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-20(23)12-4-1-3-11(9-12)18-15-6-2-5-14(15)16-10-13(21(24)25)7-8-17(16)19-18/h1-5,7-10,14-15,18-19H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQUVZDTGNTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phox-i2

CAS RN

353495-22-4
Record name 353495-22-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
J Hagenbuchner, S Scholl-Buergi, D Karall… - Scientific reports, 2018 - nature.com
… Experiments using the NOX2-specific inhibitor Phox-I2 suggest that NOX2 is activated by accumulating long-chain fatty acids and generates ROS, which in turn changes mitochondrial …
Number of citations: 31 www.nature.com
X Wang, A Elksnis, P Wikström, E Walum, N Welsh… - PLoS …, 2018 - journals.plos.org
… The selective Nox2 inhibitor Phox-I2 also failed to protect against cytokines, but protected partially against high glucose + palmitate-induced cellular death. The highly selective Nox4 …
Number of citations: 58 journals.plos.org
WR Gen, CY Fu, HH He, MZ Zheng, LL Wang, Y Yang… - Life sciences, 2018 - Elsevier
… Level of p-CaMKII protein enhanced after hypothermic preservation, which could be prevented by linagliptin or a NOX2 inhibitor Phox-I2. Both Phox-I2 and a CaMKII inhibitor KN-93 …
Number of citations: 4 www.sciencedirect.com
AA Ahmad - 2018 - eprints.nottingham.ac.uk
… (ML171), a selective Nox2 inhibitor Phox-I2 and selective Nox1 and Nox4 inhibitor (GKT137831… ML171 and phox-I2 reduced superoxide anion (O2-) production in PVAT and PCAs from …
Number of citations: 2 eprints.nottingham.ac.uk
EE Bosco, S Kumar, F Marchioni, J Biesiada… - Chemistry & biology, 2012 - cell.com
… relationship of Phox-I2, we performed medicinal chemistry synthesis of analogs of Phox-I2 to … Compounds with similar structures to Phox-I2 through replacement of each nitro group, or …
Number of citations: 72 www.cell.com
SS Mortadza, JA Sim, M Stacey, LH Jiang - Scientific reports, 2017 - nature.com
Excessive Zn 2+ causes brain damage via promoting ROS generation. Here we investigated the role of ROS-sensitive TRPM2 channel in H 2 O 2 /Zn 2+ -induced Ca 2+ signalling and …
Number of citations: 58 www.nature.com
H Jo, HR Luo - Chemistry & biology, 2012 - cell.com
… SAR studies of chemical scaffold of Phox-I1 and Phox-I2 will lead to the development of promising ROS inhibitors with a higher specificity for the clinical utility. In conclusion, the current …
Number of citations: 4 www.cell.com
M Chocry, L Leloup - Antioxidants & redox signaling, 2020 - liebertpub.com
… and selected a second inhibitor called Phox-I2 that is also able to … However, to be sure that Phox-I1 and Phox-I2 are really … as well as the ability of Phox-I1 and Phox-I2 to bind NOXO1. …
Number of citations: 47 www.liebertpub.com
P Malko, SA Syed Mortadza, J McWilliam… - Frontiers in …, 2019 - frontiersin.org
… , a NOX1/4-seletive inhibitor, or Phox-I2, a NOX2 inhibitor as well as the NOX generic … cells was prevented by treatment with GKT137831 or Phox-I2 and, in striking contrast, not altered …
Number of citations: 49 www.frontiersin.org
SA Syed Mortadza - 2017 - etheses.whiterose.ac.uk
… All these Zn2+-induced effects were suppressed by treatment with PKC inhibitor chelerythrine, NOX inhibitors DPI, GKT137831 or Phox-I2. Zn2+-induced PARP-1 stimulation, increase …
Number of citations: 2 etheses.whiterose.ac.uk

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